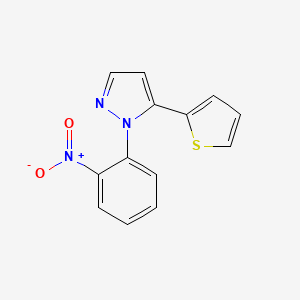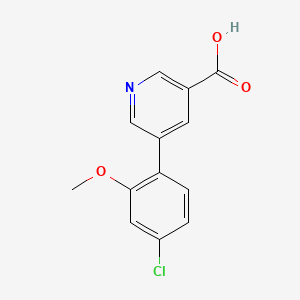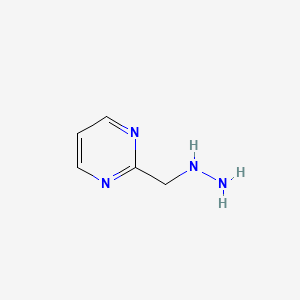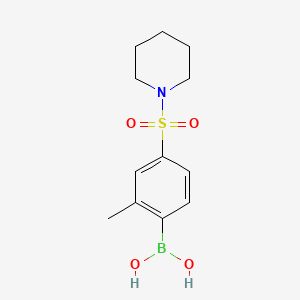
2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid” is a chemical compound with the CAS Number: 1217501-52-4 . It has a molecular weight of 283.16 and its IUPAC name is 2-methyl-4-(1-piperidinylsulfonyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18BNO4S/c1-10-9-11(5-6-12(10)13(15)16)19(17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis and Drug Development
Phenylboronic acids and piperidine derivatives are pivotal in the synthesis of complex molecules. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, showcases the application of phenylboronic acid in cross-coupling reactions to achieve high yields in organic synthesis (Qiu et al., 2009). Similarly, arylcycloalkylamines, including phenyl piperidines, play a crucial role in enhancing the potency and selectivity of ligands for D2-like receptors, indicating their significance in the development of antipsychotic agents (Sikazwe et al., 2009).
Anticarcinogenic and Cytotoxic Activities
Organotin(IV) complexes, often involving phenylboronic acid derivatives, have been reviewed for their anticarcinogenicity and toxicity. These complexes exhibit high cytotoxic activity against various cancer cell lines, underlining the potential of boronic acid derivatives in cancer therapy (Ali et al., 2018).
Molecular Recognition and Sensing
Phenylboronic acids are known for their ability to bind sugars, which has been exploited in developing glucose-sensitive systems for potential applications in diabetes management. For instance, pH- and sugar-sensitive layer-by-layer films and microcapsules have been developed for drug delivery, showcasing the versatility of phenylboronic acid derivatives in creating responsive materials (Sato et al., 2011).
Antifungal and Antimicrobial Properties
Compounds isolated from the Piper species, such as piperine, have shown significant antifungal and antimicrobial activities. This indicates the broader potential of piperidine derivatives in developing new treatments for infections and diseases caused by fungi and other microbes (Xu & Li, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
(2-methyl-4-piperidin-1-ylsulfonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-10-9-11(5-6-12(10)13(15)16)19(17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDCZOXFKXVFOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681595 |
Source


|
| Record name | [2-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid | |
CAS RN |
1217501-52-4 |
Source


|
| Record name | B-[2-Methyl-4-(1-piperidinylsulfonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

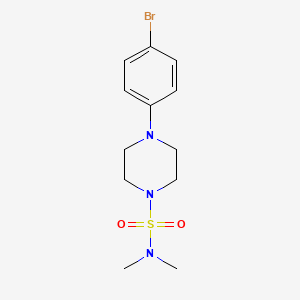
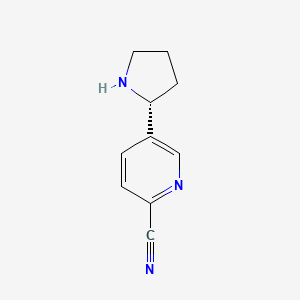
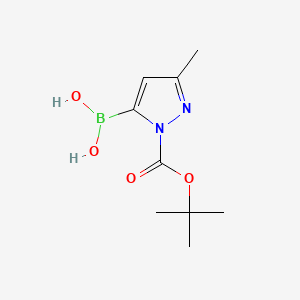
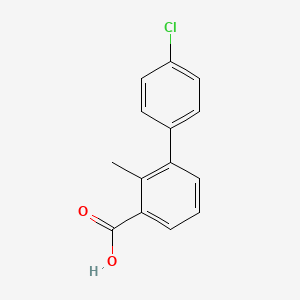
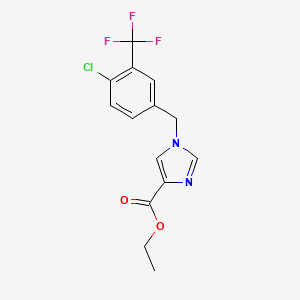
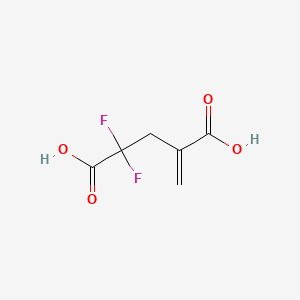
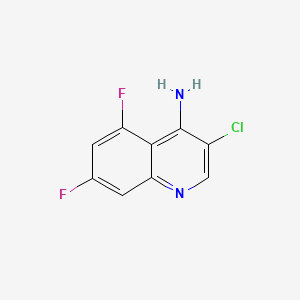
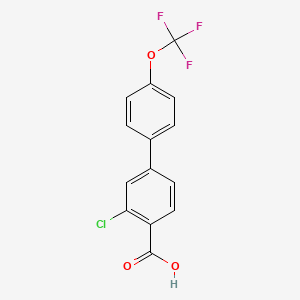
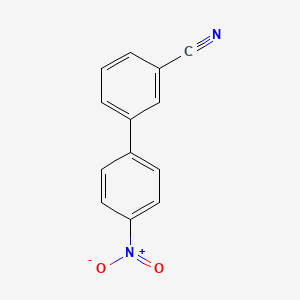
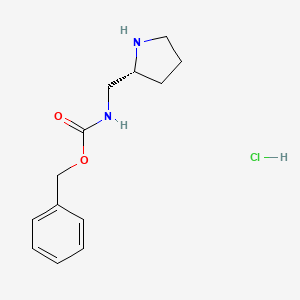
![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)
